N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-26-21-14-13-20(18-6-4-7-19(23(18)21)24(26)28)25-22(27)8-5-15-32(29,30)17-11-9-16(31-2)10-12-17/h4,6-7,9-14H,3,5,8,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMYGDRTVIARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole core fused with a benzene ring and an amide linkage, suggests significant potential for various biological applications. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 431.485 g/mol |
| Structural Features | Indole core, ethyl group, sulfonamide moiety |
The compound's structure allows it to interact with various biological targets, which may include enzymes and receptors, leading to diverse pharmacological effects.
Anticancer Potential
Preliminary studies indicate that this compound exhibits notable anticancer properties. Research has shown that compounds with indole structures often possess cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value indicating significant inhibition of cell proliferation in breast cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth pathways.
Receptor Modulation: The compound can modulate receptor activity by interacting with various receptors involved in cellular signaling pathways. This modulation can lead to altered cellular responses, potentially enhancing therapeutic efficacy .
Case Studies
-
Study on Anticancer Activity:
- Objective: Evaluate the cytotoxic effects of this compound on cancer cell lines.
- Methodology: The study utilized MTT assays to assess cell viability in various cancer cell lines.
- Results: The compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM in breast cancer cells and 30 µM in lung cancer cells, indicating strong potential as an anticancer agent .
-
Mechanistic Insights:
- Objective: Investigate the molecular mechanisms underlying the anticancer activity.
- Methodology: Molecular docking studies were performed to predict interactions with target enzymes and receptors.
- Results: Docking simulations suggested strong binding affinity to key enzymes involved in tumor progression, supporting the hypothesis of enzyme inhibition as a mechanism of action .
Chemical Reactions Analysis
Hydrolysis and Stability Studies
The compound’s stability under acidic, basic, and physiological conditions was evaluated to infer its reactivity and degradation pathways.
Functional Group Reactivity
Key functional groups in the molecule include the sulfonamide, amide, and methoxy-substituted aryl ring.
Comparative Reactivity with Structural Analogs
Data from related benzocdindole sulfonamides highlight trends in chemical behavior:
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Functional Group Analysis
Sulfonyl vs. Sulfonamide Groups :
- The target compound’s 4-methoxyphenylsulfonyl group (OS) is distinct from the sulfonamide in E0B and the sulfamoyl group in CAS 864939-28-6. Sulfonyl groups are strongly electron-withdrawing, enhancing metabolic stability and polarity compared to sulfonamides, which may improve solubility .
- Sch225336’s bis-sulfone structure demonstrates that dual sulfonyl groups can enhance receptor selectivity (e.g., CB2 over CB1), suggesting the target compound’s single sulfonyl group may offer a balance between potency and selectivity .
Linker Variations :
- The butanamide linker in the target compound provides greater conformational flexibility compared to the rigid benzamide in CAS 864939-28-6. This flexibility may optimize binding to deep hydrophobic pockets in target proteins .
- E0B’s acetylpiperidinylmethyl group introduces a tertiary amine, likely influencing blood-brain barrier permeability—a feature absent in the target compound .
Pharmacological Implications
- However, the absence of a second sulfonyl group (as in Sch225336) may reduce receptor affinity.
- Metabolic Stability : The sulfonyl group’s resistance to enzymatic degradation compared to sulfonamides (e.g., in E0B) could extend the target compound’s half-life .
Research Findings and Data Gaps
- Computational modeling (e.g., Cremer-Pople puckering coordinates, ) could predict the benzo[cd]indole ring’s conformation and its impact on bioactivity.
- Biological Activity : and suggest sulfonyl-containing compounds often target GPCRs or kinases, but specific assay data for the target compound are lacking.
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to identify intermediates.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yields.
- For reproducibility, standardize temperature (±2°C) and reaction time (±10% of literature values) .
Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂), methoxy group (δ ~3.8 ppm), and sulfonyl/amide protons (δ ~7.5–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzo[cd]indole core .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₃N₂O₅S: ~467.13 g/mol) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Question: How can researchers elucidate the mechanism of action for this compound’s biological activity, particularly its interaction with enzymatic targets?
Answer:
Methodological Workflow :
Target Identification :
- Use computational docking (AutoDock Vina, Schrödinger) to predict binding affinities for enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .
- Validate via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff).
Functional Assays :
- Conduct enzyme inhibition assays (e.g., fluorescence-based) with varying substrate concentrations to determine IC₅₀ values .
- Compare activity against analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify pharmacophores .
Key Consideration : The sulfonamide group may act as a hydrogen-bond acceptor, while the benzo[cd]indole core likely participates in π-π stacking with aromatic residues in enzyme active sites .
Advanced Question: How should researchers address contradictions in biological activity data across different studies?
Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Experimental Variables :
- Assay conditions (e.g., ATP concentration, pH) affecting compound solubility or stability.
- Cell line heterogeneity (e.g., overexpression of efflux pumps altering intracellular concentrations).
Resolution Strategies :
Standardize Protocols : Adopt CLIA-certified assay kits and report ATP concentrations used.
Orthogonal Validation : Confirm activity via Western blot (target phosphorylation) and isothermal titration calorimetry (ITC) for direct binding measurements .
Meta-Analysis : Compare data across analogs (e.g., vs. 11) to identify substituent-dependent trends .
Advanced Question: What computational and experimental approaches are recommended for establishing structure-activity relationships (SAR) in this compound class?
Answer:
Integrated SAR Workflow :
Computational Modeling :
- Perform QSAR (quantitative SAR) using descriptors like logP, polar surface area, and electrostatic potential maps.
- Use molecular dynamics (MD) simulations to assess ligand-protein stability over 100-ns trajectories .
Synthetic Modifications :
- Synthesize derivatives with variations in:
- Benzo[cd]indole substituents (e.g., ethyl vs. butyl groups).
- Sulfonyl group (e.g., 4-methoxy vs. 4-fluoro substituents).
Biological Testing :
- Rank derivatives by IC₅₀, EC₅₀, and selectivity indices (e.g., kinase panel screening).
Example SAR Finding : Ethyl substitution at the indole N-position (vs. bulkier groups) enhances target selectivity by reducing steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
